2-(4-Bromobutoxy)naphthalene

Description

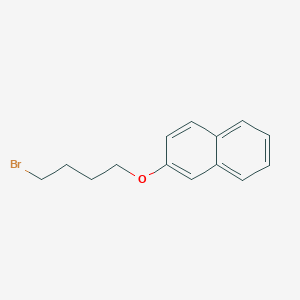

2-(4-Bromobutoxy)naphthalene is a brominated naphthalene derivative featuring a 4-bromobutoxy substituent at the 2-position of the naphthalene ring. Its molecular formula is C₁₄H₁₅BrO, with a molar mass of 295.17 g/mol. The compound consists of a naphthalene backbone modified by a four-carbon alkoxy chain terminated with a bromine atom. This structure confers reactivity at the bromine site, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or polymer chemistry applications .

Properties

CAS No. |

87723-22-6 |

|---|---|

Molecular Formula |

C14H15BrO |

Molecular Weight |

279.17 g/mol |

IUPAC Name |

2-(4-bromobutoxy)naphthalene |

InChI |

InChI=1S/C14H15BrO/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |

InChI Key |

REMQCPAKPUSPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Bromobutoxy)naphthalene with key analogues, focusing on substituent effects, physicochemical properties, and applications.

2-(4-Bromophenyl)naphthalene

- Structure : A naphthalene ring substituted with a 4-bromophenyl group at the 2-position (C₁₆H₁₁Br , molar mass: 311.17 g/mol) .

- Key Differences :

- Substituent Type : Bromophenyl (aryl bromide) vs. bromobutoxy (alkoxy bromide).

- Electronic Effects : The bromophenyl group is electron-withdrawing due to the aryl-bromine bond, while the bromobutoxy group exhibits electron-donating character via the ether oxygen.

- Applications : Bromophenyl derivatives are often used in materials science (e.g., liquid crystals, organic semiconductors) due to aromatic π-stacking capabilities, whereas bromobutoxy derivatives are more suited as flexible intermediates in polymer or pharmaceutical synthesis .

Brominated Cyclic Ethers (e.g., 2-[2-(4-Bromobutoxy)ethoxy]oxane)

- Structure : Oxane (tetrahydropyran) ring with a 4-bromobutoxy-ethoxy side chain (C₁₁H₂₁BrO₃ , molar mass: 305.19 g/mol) .

- Key Differences :

- Backbone Rigidity : The oxane ring imposes steric constraints, limiting conformational flexibility compared to the linear naphthalene-based structure.

- Reactivity : Cyclic ethers like oxane are often used as protecting groups or in controlled polymerization, while this compound’s aromatic core enables electrophilic substitution or cross-coupling reactions .

3-((4-Bromobutoxy)methyl)-3-methyloxetane (BBOx)

- Structure : Oxetane ring with a bromobutoxymethyl substituent (C₉H₁₇BrO₂ , molar mass: 253.14 g/mol) .

- Key Differences :

- Application in Polymers : BBOx is used as a soft-segment precursor in polyurethane synthesis, whereas this compound’s aromaticity may favor rigid-backbone polymers or small-molecule drugs .

- Thermal Stability : The oxetane ring enhances thermal stability compared to the naphthalene derivative’s linear structure.

2-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene

- Structure : Naphthalene linked to a brominated biphenyl group (C₂₂H₁₅Br , molar mass: 359.26 g/mol) .

- Key Differences :

- Steric Bulk : The biphenyl group increases steric hindrance, reducing solubility in polar solvents compared to the bromobutoxy derivative.

- Electronic Properties : Extended conjugation in the biphenyl system enhances UV absorption, making it suitable for optoelectronic applications, unlike the alkoxy-substituted analogue .

Research Findings and Implications

- Substituent Effects : The bromobutoxy group in this compound offers a balance of flexibility and reactivity, distinguishing it from rigid aryl bromides or sterically hindered biphenyl derivatives .

- Synthetic Utility : Its bromine atom serves as a leaving group, enabling cross-coupling or nucleophilic substitutions, whereas cyclic ether analogues (e.g., oxane, oxetane) prioritize stability and controlled release in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.